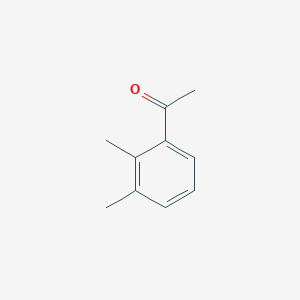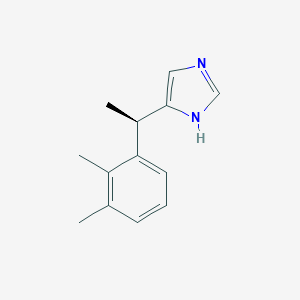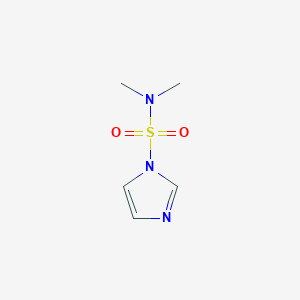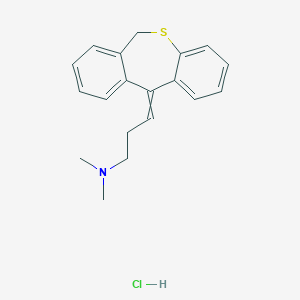
3-Hydroxy-N-methyl-3-phenyl-propylamine
Übersicht
Beschreibung
3-Hydroxy-N-methyl-3-phenyl-propylamine is an aromatic amino alcohol . It is used as an initiator in radical addition reactions with tetrahalomethanes . It is also identified for R&D use only .
Synthesis Analysis
The synthesis of this compound involves the dissolution of 2a (0.5mmol) in 0.5mL of methanol. Sodium tetrahydroborate (NaBH4, 2.0mmol) is slowly added at room temperature and the mixture is stirred for 1 hour. After adding 2mL of saturated NH4Cl solution, the solvent is removed by distillation under reduced pressure. The residue is then added to 5mL of NaOH (1N) and extracted four times with 5mL of CH2Cl2. The organic phase is collected and dried over anhydrous sodium sulfate. The crude product is obtained after concentration and further purified by column chromatography .Molecular Structure Analysis
The molecular formula of this compound is C10H15NO . The InChI representation is InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 . The Canonical SMILES representation is CNCCC(C1=CC=CC=C1)O .Physical And Chemical Properties Analysis
This compound appears as an off-white powder . Its melting point is 64 °C and its boiling point is 170 °C at 31mmHg . The density is 1.0±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Antibacterial Activity
Research has investigated the pharmacological properties of derivatives of 3-Hydroxy-N-methyl-3-phenyl-propylamine. One study focused on computational prediction models to explore antibacterial and modulatory activity against bacterial strains. Although the minimum inhibitory concentrations (MICs) were not clinically significant, the combination with aminoglycosides showed potential for bacterial resistance reduction and side effect minimization (Figueredo et al., 2020).
Antiarrhythmic Activity
Another study examined the synthesis and biological evaluation of N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. These compounds were found to exhibit class III electrophysiological activity, particularly in canine Purkinje fibers and anesthetized dogs. The study identified potent and specific class III antiarrhythmic agents, highlighting the potential of these compounds in medical applications (Butera et al., 1991).
Anticancer Activity
A study explored the synthesis of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one as potential anticancer agents. These compounds demonstrated cytotoxicity against the MDA-MB cell line, indicating their potential in cancer treatment (Bajaj et al., 2017).
Dopaminergic Activity
Research into dopaminergic activity of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related to this compound, revealed these compounds as potential agonists for central and peripheral dopamine receptors. This indicates potential applications in neurological disorders (Pfeiffer et al., 1982).
Flame Retardant Properties
A study on the synthesis and characterization of 3 [hydroxy (phenyl) phosphinic] methyl propionate, structurally related to this compound, highlighted its application in polyester as a flame retardant. This research broadens the potential applications of similar compounds in material sciences (Yan, 1999).
Safety and Hazards
3-Hydroxy-N-methyl-3-phenyl-propylamine is harmful if swallowed . It is advised to avoid inhalation of dusts and substance contact . After handling, it is recommended to wash hands thoroughly . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Wirkmechanismus
Mode of Action
It is mentioned that this compound is an aromatic amino alcohol used as an initiator in radical addition reactions with tetrahalomethanes . This suggests that it may interact with its targets by initiating radical addition reactions, leading to changes in the targets’ structure or function .
Biochemical Pathways
Given its role as an initiator in radical addition reactions, it may influence pathways involving these reactions .
Pharmacokinetics
Some physical and chemical properties of the compound are provided . It has a melting point of 64 °C, a boiling point of 170 °C at 31mmHg, and a density of 1.017±0.06 g/cm3 (Predicted) . It is soluble in DMSO and slightly soluble in methanol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its role as an initiator in radical addition reactions, it may cause changes in the structure or function of its targets .
Biochemische Analyse
Biochemical Properties
3-Hydroxy-N-methyl-3-phenyl-propylamine plays a significant role in biochemical reactions, particularly as an initiator in radical addition reactions. It interacts with enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds. The compound’s interaction with tetrahalomethanes is particularly noteworthy, as it helps in the formation of stable radicals that can further react with other biomolecules . Additionally, this compound is known to interact with various amino acids and their derivatives, influencing their biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of various metabolites . In particular, its interaction with amino acids and their derivatives can lead to alterations in protein synthesis and degradation, impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable radicals allows it to participate in radical addition reactions, which can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme activity and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function . At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of metabolic processes . These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s interaction with amino acids and their derivatives is particularly important, as it can influence protein synthesis and degradation . Additionally, the compound can affect metabolic flux, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Its localization is crucial for its activity, as it needs to be in the right place at the right time to exert its biochemical effects .
Eigenschaften
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDCGNHLFVSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866081 | |
| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42142-52-9 | |
| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42142-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylamino-1-phenylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042142529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[2-(methylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLAMINO-1-PHENYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I28ND993BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)












